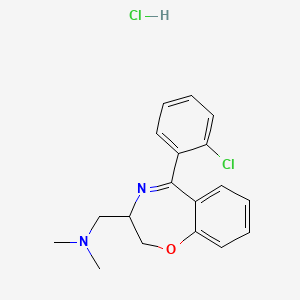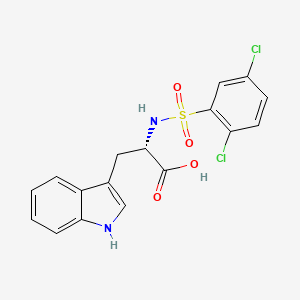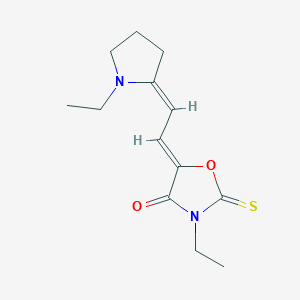
4-(3-Chlorophenyl)piperazine-1-propiononitrile monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Chlorophenyl)piperazine-1-propiononitrile monohydrochloride is a chemical compound with the molecular formula C13H16ClN3.ClH. It is known for its presence as an impurity in certain pharmaceutical formulations, such as nefazodone hydrochloride
Méthodes De Préparation
The synthesis of 4-(3-Chlorophenyl)piperazine-1-propiononitrile monohydrochloride involves several steps. One common method includes the reaction of 3-chlorophenylpiperazine with propiononitrile under specific conditions to form the desired product. The reaction typically requires the use of appropriate solvents and catalysts to ensure high yield and purity . Industrial production methods may involve continuous flow processes to optimize the synthesis and scale-up for commercial use .
Analyse Des Réactions Chimiques
4-(3-Chlorophenyl)piperazine-1-propiononitrile monohydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles like sodium azide or potassium cyanide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines .
Applications De Recherche Scientifique
4-(3-Chlorophenyl)piperazine-1-propiononitrile monohydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with various receptors.
Medicine: Research explores its potential therapeutic uses and its role as an impurity in pharmaceutical formulations.
Industry: It is utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-(3-Chlorophenyl)piperazine-1-propiononitrile monohydrochloride involves its interaction with specific molecular targets and pathways. It may act on neurotransmitter receptors, enzymes, or other proteins, leading to various biological effects. The exact pathways and targets depend on the context of its use and the specific biological system being studied .
Comparaison Avec Des Composés Similaires
4-(3-Chlorophenyl)piperazine-1-propiononitrile monohydrochloride can be compared with similar compounds such as:
1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine monohydrochloride: This compound shares a similar structure but differs in the propiononitrile group.
1-(2-Chlorophenyl)piperazine monohydrochloride: It has a different position of the chlorine atom on the phenyl ring.
1-Phenylpiperazine: Lacks the chlorine substituent and propiononitrile group.
Propriétés
Numéro CAS |
42002-65-3 |
|---|---|
Formule moléculaire |
C13H17Cl2N3 |
Poids moléculaire |
286.20 g/mol |
Nom IUPAC |
3-[4-(3-chlorophenyl)piperazin-1-yl]propanenitrile;hydrochloride |
InChI |
InChI=1S/C13H16ClN3.ClH/c14-12-3-1-4-13(11-12)17-9-7-16(8-10-17)6-2-5-15;/h1,3-4,11H,2,6-10H2;1H |
Clé InChI |
HZYBADZYPWHPSH-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1CCC#N)C2=CC(=CC=C2)Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


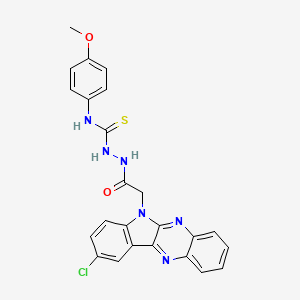


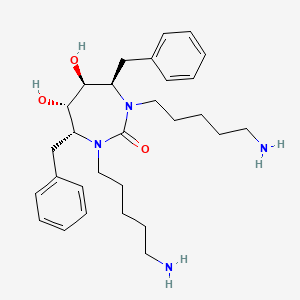

![(4S)-N-[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-2,6-dioxo-1-propyl-1,3-diazinane-4-carboxamide](/img/structure/B12697116.png)

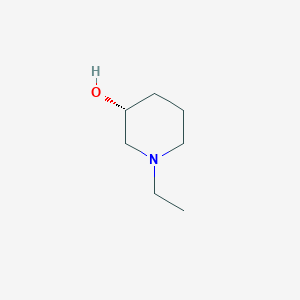
![[(3R)-2,2,4-trimethyl-3-pentanoyloxypentyl] nonanoate](/img/structure/B12697147.png)

